3,5,9-Undecatrien-2-one,6,10-dimethyl-

描述

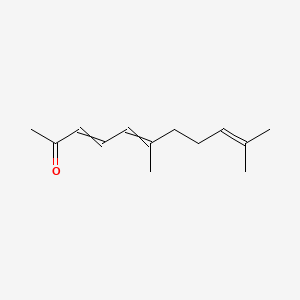

3,5,9-Undecatrien-2-one,6,10-dimethyl- (CAS 141-10-6), commonly known as pseudoionone, is a terpenoid ketone with the molecular formula C₁₃H₂₀O and a molecular weight of 192.30 g/mol . It is structurally characterized by three conjugated double bonds (at positions 3,5,9) and methyl groups at positions 6 and 10. This compound is widely used in the fragrance industry due to its floral, woody aroma and serves as a key intermediate in synthesizing ionones and methylionones . Its IUPAC name is 6,10-dimethyl-3,5,9-undecatrien-2-one, and it is also referred to as citrylideneacetone .

属性

分子式 |

C13H20O |

|---|---|

分子量 |

192.30 g/mol |

IUPAC 名称 |

6,10-dimethylundeca-3,5,9-trien-2-one |

InChI |

InChI=1S/C13H20O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9-10H,5,8H2,1-4H3 |

InChI 键 |

JXJIQCXXJGRKRJ-UHFFFAOYSA-N |

SMILES |

CC(=CCCC(=CC=CC(=O)C)C)C |

规范 SMILES |

CC(=CCCC(=CC=CC(=O)C)C)C |

产品来源 |

United States |

相似化合物的比较

Structural Analogues and Functional Differences

The following table summarizes key structural and functional differences:

Physical and Chemical Properties

3,5,9-Undecatrien-2-one,6,10-dimethyl- :

- 5,9-Undecadien-2-one,6,10-dimethyl-: Lower volatility compared to the trienone due to fewer double bonds. Detected in mouse urine as a lipid peroxidation marker .

- (3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one: Higher molecular weight (206.33 g/mol) due to an extra methyl group. Used in stereoselective synthesis of chiral terpenoids .

Research Findings

Biological Activity :

Synthetic Utility :

- The trimethyl variant (CAS 5659-78-9) is critical in producing (6R,10R)-6,10,14-trimethylpentadecan-2-one, a chiral intermediate for fragrances .

常见问题

What analytical techniques are recommended for structural elucidation and purity assessment of 3,5,9-Undecatrien-2-one,6,10-dimethyl-?

Level: Basic

To confirm the identity and purity of this compound, a combination of chromatographic and spectroscopic methods is essential:

- Gas Chromatography (GC): Use non-polar to mid-polar columns (e.g., DB-5, HP-5) with temperature programming (e.g., 50°C to 250°C at 5°C/min). Retention indices (RIs) vary by column type; for example, RIs range from 1331.7 (DB-Petro) to 1467.5 (HP-5) under specific conditions .

- Mass Spectrometry (EI-MS): The molecular ion peak at m/z 194.31 (C₁₃H₂₂O) and fragmentation patterns help validate the structure .

- Infrared Spectroscopy (IR): Key functional group vibrations (e.g., C=O stretch at ~1700 cm⁻¹) confirm ketone presence .

Table 1: Representative GC Retention Indices

| Column Type | Retention Index | Temperature Program | Reference |

|---|---|---|---|

| DB-Petro | 1331.7 | 50°C → 250°C (5°C/min) | |

| HP-5 | 1467.5 | 60°C → 300°C (3°C/min) |

How can researchers resolve contradictions in reported gas chromatography retention indices for this compound?

Level: Advanced

Discrepancies in RIs arise from differences in experimental parameters:

- Column Selectivity: Polar columns (e.g., DB-Wax) yield higher RIs than non-polar phases due to altered compound-stationary phase interactions .

- Temperature Gradients: Faster heating rates reduce retention times. Standardize protocols using reference alkanes for RI calibration .

- Carrier Gas Flow Rates: Optimal flow (1–2 mL/min for helium) minimizes band broadening and improves reproducibility .

Methodological Recommendation: Always report column specifications, temperature programs, and calibration standards to enable cross-study comparisons.

What synthetic strategies address stereochemical challenges in producing specific isomers of 3,5,9-Undecatrien-2-one,6,10-dimethyl-?

Level: Advanced

Stereoselective synthesis requires careful control of reaction conditions:

- Wittig Reaction: Use stabilized ylides to favor E-isomers. For example, (E)-1-chloro-3,7-dimethyl-2,6-octadiene reacts with triethyl phosphite to form intermediates with defined stereochemistry .

- Acid-Catalyzed Cyclization: Protonation of conjugated dienes (e.g., in tetrahydrofuran with p-toluenesulfonic acid) directs regioselectivity, but may require chiral catalysts for enantiomeric purity .

- Chromatographic Separation: Reverse-phase HPLC with chiral columns (e.g., cellulose-based) resolves E/Z-isomers post-synthesis .

Key Challenge: Isomerization during storage—store samples at –20°C under inert gas to preserve stereochemical integrity.

How can researchers assess the environmental fate and degradation pathways of this compound?

Level: Advanced

Adopt a multi-compartment approach to study environmental behavior:

Abiotic Degradation:

- Hydrolysis: Monitor pH-dependent ketone stability (e.g., accelerated testing at 50°C, pH 4–9) .

- Photolysis: Exclude UV light (λ > 290 nm) to simulate sunlight degradation in aqueous matrices .

Biotic Degradation:

- Microbial Assays: Use soil or water microcosms enriched with Pseudomonas spp. to track metabolite formation (e.g., via GC-MS) .

Partitioning Studies:

Table 2: Key Physicochemical Properties for Environmental Modeling

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 194.31 g/mol | Calculated |

| log Kₒw (Predicted) | ~3.8 | EPI Suite™ |

| Vapor Pressure | 0.02 mmHg | Estimated via Antoine equation |

What methodologies validate the compound’s role as a precursor in carotenoid synthesis?

Level: Advanced

As an intermediate in lycopene production, validate its reactivity via:

- Aldol Condensation: React with β-ketoesters under basic conditions (e.g., KOtBu in THF/DMSO) to extend conjugation .

- Acid-Catalyzed Elimination: Use p-TSA in tetrahydrofuran/water to dehydrate intermediates, monitored by GC-MS for byproduct formation .

- Isolation via Cyclohexane Extraction: Post-reaction, partition organic layers and dry over MgSO₄ to isolate pure products .

Critical Consideration: Trace oxidation products (e.g., epoxides) may form during synthesis—use antioxidant additives (e.g., BHT) in storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。